molecular formula C6H3BrClF B1271914 4-Bromo-1-chloro-2-fluorobenzene CAS No. 60811-18-9

4-Bromo-1-chloro-2-fluorobenzene

Cat. No. B1271914
CAS RN: 60811-18-9
M. Wt: 209.44 g/mol
InChI Key: AGYWDGVTLKNTBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a four-step process with an overall yield of 30% . Similarly, 1-bromo-2,4-dinitrobenzene is produced from bromobenzene with a high yield of 94.8% . These methods could potentially be adapted for the synthesis of 4-Bromo-1-chloro-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene compounds can be studied using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These techniques could be applied to 4-Bromo-1-chloro-2-fluorobenzene to determine its molecular structure and understand the influence of the halogen atoms on the benzene ring.

Chemical Reactions Analysis

Halogenated benzene compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The study on no-carrier-added 1-bromo-4-[18F]fluorobenzene, for example, explored its use in 18F-arylation reactions . The reactivity of 4-Bromo-1-chloro-2-fluorobenzene in similar reactions could be inferred from these studies, although specific experiments would be required to confirm its behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene compounds are influenced by the presence and position of the halogen substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their temperature correlations can be calculated . These analyses provide a comprehensive understanding of the compound's stability and reactivity, which would be relevant for 4-Bromo-1-chloro-2-fluorobenzene as well.

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination of halobenzenes, including compounds similar to 4-Bromo-1-chloro-2-fluorobenzene, has been studied for its potential in producing various fluorinated compounds. This process involves cathodic dehalogeno-defluorination, leading to the formation of different halogenated compounds as well as the fluorinated products (Horio et al., 1996).

Photoreactions with Cyclopentene

Research has shown that halogenobenzenes, including those structurally related to 4-Bromo-1-chloro-2-fluorobenzene, can undergo photoreactions with cyclopentene. This results in products derived from insertion into the carbon-halogen bond, which is a type of reaction previously unknown in this series (Bryce-Smith et al., 1980).

Synthesis of Fluorinated Benzoic Acids

The cobalt-catalysed methoxycarbonylation of polysubstituted bromo- and chlorofluorobenzenes, closely related to 4-Bromo-1-chloro-2-fluorobenzene, has been researched for synthesizing various fluorobenzoic acid derivatives. This process highlights the chemoselectivity and regio-selectivity of the reaction while maintaining the fluorine substituents intact (Boyarskiy et al., 2010).

Vibrational Spectroscopy Studies

Studies on vibrational spectroscopy have included trisubstituted benzenes similar to 4-Bromo-1-chloro-2-fluorobenzene. These studies involve zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations, providing insights into the molecular structure and bonding of such compounds (Reddy & Rao, 1994).

Application in Lithium-Ion Batteries

In the field of energy storage, derivatives of 4-Bromo-1-chloro-2-fluorobenzene have been studied as electrolyte additives in lithium-ion batteries. Specifically, 4-bromo-2-fluoromethoxybenzene has been shown to enhance the thermal stability and lower the flammability of lithium-ion batteries, making it a potential bi-functional electrolyte additive (Zhang, 2014).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Irrit. 2 . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

4-Bromo-1-chloro-2-fluorobenzene may be used in the preparation of benzonorbornadiene derivative . It may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .

properties

IUPAC Name

4-bromo-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYWDGVTLKNTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369206
Record name 4-Bromo-1-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-fluorobenzene

CAS RN

60811-18-9
Record name 4-Bromo-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-bromoaniline (258 g) is added to concentrated hydrochloric acid (750 ml) and the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension. Then, it is cooled and diazotized at 0°-5° C. by dropwise addition of sodium nitrite (95.1 g) in water (330 ml) during 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of fluoroboric acid (700 ml) (prepared by dissolving 264 g of boric acid in 744 ml of 40% hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate was filtered, washed successively with a small amount of a fluoroboric acid solution, ethanol and ether, and dried thoroughly in air and in vacuo. The thermal decomposition of the fluoroborate is carried out in two portions. Each portion is heated in a flask with a direct flame, the internal temperature during the decomposition being 130°-170° C. The distillates are combined and shaken with water (250 ml) and ether (250 ml). The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water and dried over sodium sulfate. The ether is evaporated and the residue is distilled, yielding 184.2 g (70%) of 2-chloro-5-bromofluorobenzene, b.p. 130°-142° C./20 Torr.
Quantity
258 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-chloro-2-fluorobenzene
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4-Bromo-1-chloro-2-fluorobenzene
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4-Bromo-1-chloro-2-fluorobenzene
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4-Bromo-1-chloro-2-fluorobenzene
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Reactant of Route 6
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Citations

For This Compound
9
Citations
R Dhakal, X Li, SR Parkin, HJ Lehmler - Environmental Science and …, 2020 - Springer
… Yield 87% (193 mg), colorless oil from 4-bromo-1-chloro-2-fluorobenzene (2i). R f = 0.69 in hexane/EtOAc = 19:1. H NMR (500 MHz, CDCl 3 ) δ 7.20 (d, J = 8.3 Hz, 1H), 7.05–7.00 (m, 2H…
Number of citations: 3 link.springer.com
AV Aksenov, DA Aksenov, NA Aksenov… - RSC …, 2021 - pubs.rsc.org
… A from (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole (6a) (132 mg, 0.50 mmol) and (4-chloro-3-fluorophenyl)magnesium bromide (7h) generated from 4-bromo-1-chloro-2-fluorobenzene (418 …
Number of citations: 5 pubs.rsc.org
B Jin - 2020 - search.proquest.com
Traditional Sonogashira coupling reactions require high loadings of both palladium (II) and copper (I) catalysts. A copper-free, ppm palladium approach was discovered by using a …
Number of citations: 3 search.proquest.com
X Linghu, N Wong, H Iding, V Jost… - … Process Research & …, 2017 - ACS Publications
The process development of a synthetic route to manufacture ERK inhibitor GDC-0994 on multikilogram scale is reported herein. The API was prepared as the corresponding …
Number of citations: 18 pubs.acs.org
S Cheruku, AM Sajith, Y Narayana… - The Journal of …, 2021 - ACS Publications
… The title compound was synthesized using pyridin-2-amine and 4-bromo-1-chloro-2-fluorobenzene following the general procedure. Eluent: EtOAc/hexane 20:80; yield: 180 mg, 68%; …
Number of citations: 19 pubs.acs.org
HL Lee, WJ Chung, JY Lee - Chemical Engineering Journal, 2021 - Elsevier
… The starting material was 4-bromo-1-chloro-2-fluorobenzene (1) which was modified with 12H-benzofuro[3,2-a]carbazole or 5-phenylindolo[3,2-a]carbazol via the Buckwald amination …
Number of citations: 7 www.sciencedirect.com
Y Zhang, J Ma, J Chen, L Meng, Y Liang, S Zhu - Chem, 2021 - cell.com
Ligand-controlled reactivity plays an important role in transition-metal catalysis, enabling a vast number of efficient transformations to be discovered and developed. However, a single …
Number of citations: 39 www.cell.com
O Gundogdu, R Altundas, Y Kara - Applied Organometallic …, 2017 - Wiley Online Library
… For this purpose, we investigated the reactions of 1-bromo-4-chlorobenzene (3a) and 4-bromo-1-chloro-2-fluorobenzene (3b). We performed two different experiments for compounds …
Number of citations: 1 onlinelibrary.wiley.com
A Goodyear, X Linghu, B Bishop, C Chen… - … Process Research & …, 2012 - ACS Publications
… The synthesis began with the preparation of biaryl ether 17 using the commercially available 4-bromo-1-chloro-2-fluorobenzene 10 as the starting material (Scheme 3). Using the …
Number of citations: 12 pubs.acs.org

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